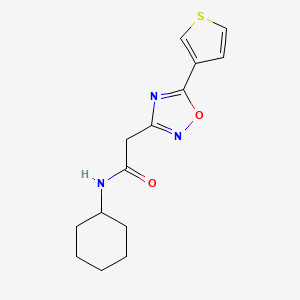
N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide: is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the subsequent formation of the oxadiazole ring. One common approach is to react thiophene-3-carboxylic acid with cyclohexylamine to form the corresponding amide, followed by cyclization under specific conditions to introduce the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be employed, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound has been investigated for its therapeutic potential, including its use in the treatment of diseases such as cancer, inflammation, and microbial infections. Its bioactive properties make it a promising candidate for developing new medications.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-cyclohexyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
N-cyclohexyl-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide
N-cyclohexyl-2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)acetamide
Uniqueness: N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide stands out due to its specific structural features, particularly the presence of the thiophene-3-yl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(15-11-4-2-1-3-5-11)8-12-16-14(19-17-12)10-6-7-20-9-10/h6-7,9,11H,1-5,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECDLPHOKZRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=NOC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]ethanesulfonamide](/img/structure/B7173740.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B7173753.png)
![3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B7173754.png)
![N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7173766.png)

![3-methoxy-N-[2-oxo-2-[(2-oxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzamide](/img/structure/B7173777.png)
![4-oxo-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-propylbutanamide](/img/structure/B7173790.png)
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide](/img/structure/B7173791.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7173793.png)
![2-[4-[1-(3,4-difluorophenyl)ethylcarbamoylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7173808.png)
![2-Methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7173816.png)
![3-Thiophen-3-yl-5-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7173841.png)

![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)
